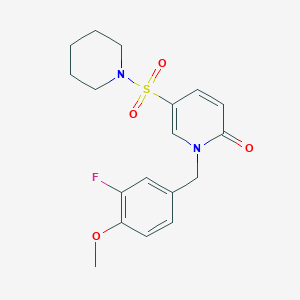

1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies offer insight into the inhibition efficiencies of such compounds, providing a foundation for their potential applications in corrosion protection. The binding energies and global reactivity parameters (e.g., HOMO, LUMO, electrophilicity) of these derivatives indicate their promising adsorption behaviors and corrosion inhibition capabilities on various iron surfaces (Kaya et al., 2016).

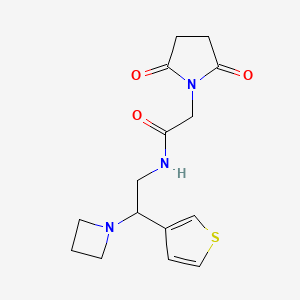

Anti-Alzheimer's Activity

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, inspired by the structure of donepezil, a drug used for Alzheimer's disease management, has shown significant potential. By modifying the structure to include benzylated (pyrrolidin-2-one) or (imidazolidin-2-one), these compounds exhibit remarkable anti-Alzheimer's activity. This opens up new avenues for the development of therapeutic agents targeting Alzheimer's disease (Gupta et al., 2020).

Synthesis and Structural Analysis

The synthesis of complex structures related to 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one showcases the chemical versatility and potential for creating new molecules with varied biological activities. Structural determinations, through techniques like X-ray crystallography, further contribute to understanding the molecular configuration and potential interactions of these compounds (Duan-zhi, 2005).

Catalytic Efficiency in Nucleophilic Substitution

The role of different tautomers of 2(1H)-pyridone in catalyzing aromatic nucleophilic substitution reactions has been investigated, demonstrating their efficiency in facilitating such chemical processes. This research underlines the potential application of these compounds in synthetic chemistry, offering a pathway to design more efficient catalysts (Loppinet-Serani et al., 1998).

Anti-Cancer Activity

The synthesis and biological evaluation of novel compounds, including those with fluorobenzyl and piperidinyl groups, have shown promising results against lung cancer. These studies indicate the therapeutic potential of such compounds in oncology, highlighting their ability to inhibit cancer cell growth at low concentrations (Hammam et al., 2005).

properties

IUPAC Name |

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-25-17-7-5-14(11-16(17)19)12-20-13-15(6-8-18(20)22)26(23,24)21-9-3-2-4-10-21/h5-8,11,13H,2-4,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKERPWNUVMTKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)